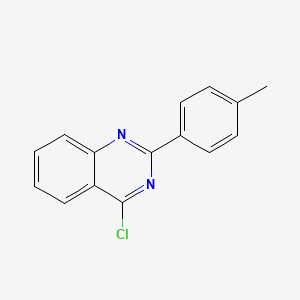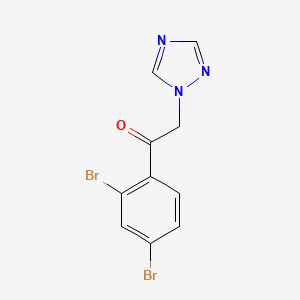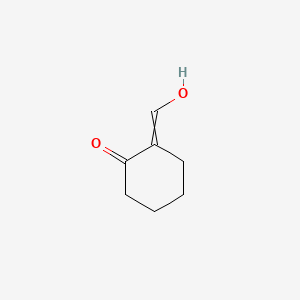
2-(Hydroxymethylene)cyclohexan-1-one
Overview
Description
2-(Hydroxymethylene)cyclohexan-1-one is an organic compound with the molecular formula C7H10O2. It is a cyclic ketone with a hydroxymethylene group attached to the second carbon of the cyclohexanone ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroformylation of Cyclohexanone: This method involves the reaction of cyclohexanone with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the formation of the hydroxymethylene group.
Reductive Amination: Another synthetic route involves the reductive amination of cyclohexanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This method produces this compound as the major product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroformylation reactors equipped with advanced catalyst systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclohexanol derivatives.
Substitution: The hydroxymethylene group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid and its esters.
Reduction: Cyclohexanol and its derivatives.
Substitution: Functionalized cyclohexanone derivatives.
Scientific Research Applications
2-(Hydroxymethylene)cyclohexan-1-one has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the production of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the manufacturing of polymers, resins, and other industrial chemicals.
Mechanism of Action
2-(Hydroxymethylene)cyclohexan-1-one is similar to other cyclic ketones and hydroxymethylene derivatives, such as cyclohexanone and 2-hydroxymethylcyclohexanone. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxymethylene group enhances its reactivity and versatility in chemical reactions.
Comparison with Similar Compounds
Cyclohexanone
2-Hydroxymethylcyclohexanone
2-Hydroxymethylcyclohexanol
Properties
CAS No. |
823-45-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(2E)-2-(hydroxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5,8H,1-4H2/b6-5+ |
InChI Key |
ORTWDKQPXZLPCA-AATRIKPKSA-N |
SMILES |
C1CCC(=O)C(=CO)C1 |
Isomeric SMILES |
C1CCC(=O)/C(=C/O)/C1 |
Canonical SMILES |
C1CCC(=O)C(=CO)C1 |
Key on ui other cas no. |
823-45-0 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
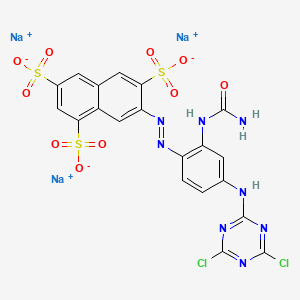

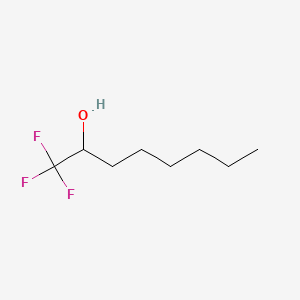
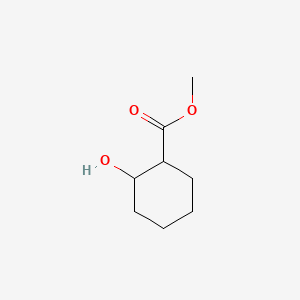

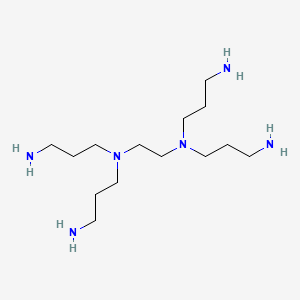
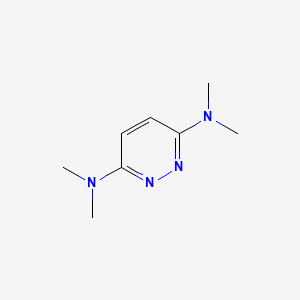
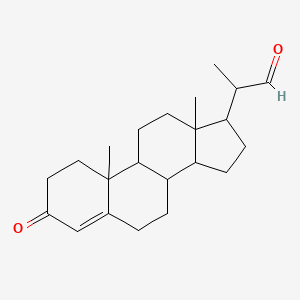
![1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B1607128.png)
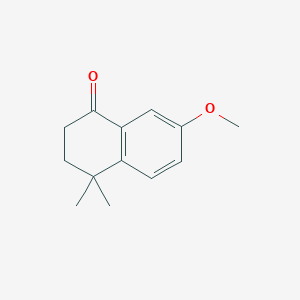

![6-Methylimidazo[2,1-b]thiazole](/img/structure/B1607133.png)
